molecular formula C14H9NO B1283429 10H-Benzofuro[3,2-b]indole CAS No. 248-66-8

10H-Benzofuro[3,2-b]indole

Cat. No.: B1283429
CAS No.: 248-66-8
M. Wt: 207.23 g/mol
InChI Key: ZYZIFFMSPJVFOX-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic systems, which are complex ring structures composed of two or more heterocycles sharing at least one common atom, are of paramount importance in various scientific disciplines. fiveable.me Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, form the basis of these systems. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties that are not typically found in their carbocyclic counterparts.

These systems are integral to numerous natural products and are foundational in the development of new pharmaceuticals, agrochemicals, and materials. researchgate.net In medicinal chemistry, fused heterocycles are often considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity and selectivity. fiveable.meresearchgate.net Their rigid, well-defined three-dimensional structures allow for precise positioning of functional groups, which is crucial for effective drug-receptor interactions. fiveable.me

Beyond pharmaceuticals, fused heterocyclic systems are pivotal in materials science. Their distinct electronic and photophysical properties make them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The ability to tune these properties through synthetic modifications allows for the creation of materials with tailored functionalities. numberanalytics.com Furthermore, nitrogen-rich fused heterocyclic frameworks are being explored for the development of high-performance energetic materials with enhanced stability and safety. researchgate.net

10H-Benzofuro[3,2-b]indole as a Privileged Scaffold

The this compound core is a prime example of a privileged scaffold. This tetracyclic system consists of a benzene (B151609) ring fused to a furan (B31954) ring, which is in turn fused to an indole (B1671886) moiety. The indole nucleus itself is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.govrsc.orgresearchgate.net The fusion of the benzofuran (B130515) unit to the indole framework creates a larger, more rigid, and planar π-conjugated system, which can lead to enhanced biological activity and unique photophysical properties. acs.org

The utility of the benzofuro[3,2-b]indole scaffold is evident in its derivatives, which have shown potential in various therapeutic areas. For instance, derivatives of the related benzofuro[3,2-b]quinoline have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I, both of which are important targets in cancer therapy. researchgate.net The structural features of the benzofuro[3,2-b]indole system allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile.

In the realm of materials science, the extended π-system of benzofuro[3,2-b]indoles makes them attractive for applications in organic electronics. Research into their photophysical properties has revealed that some derivatives exhibit high quantum yields, a desirable characteristic for emissive materials in OLEDs. acs.org The ability to modify the core structure allows for the systematic tuning of their absorption and emission spectra. acs.org

Historical Context and Evolution of Research on Benzofuro[3,2-b]indoles

Research into benzofuroindoles has evolved significantly over the years, driven by advancements in synthetic methodologies and a growing interest in their biological and material properties. Early research often focused on the synthesis of the core structure. A notable early method involved the Fischer indole synthesis. mdpi.com

More contemporary synthetic approaches have focused on efficiency and the ability to introduce a variety of functional groups. Palladium-catalyzed reactions, such as the double N-arylation of anilines with dihalobiaryls, have emerged as a powerful tool for constructing the benzofuro[3,2-b]indole framework. acs.org Other innovative methods include the deamination-interrupted Fischer indolization to access the benzofuro[3,2-b]indoline framework. researchgate.net

The investigation into the applications of these compounds has also broadened. Initially, the focus was primarily on their chemical synthesis. However, recent studies have delved into their potential as energetic materials, with compounds like 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) showing promise. mdpi.com The photophysical properties of benzofuro[3,2-b]indole derivatives are also a significant area of current research, with an emphasis on their potential use in organic electronic devices. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-[1]benzofuro[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZIFFMSPJVFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569496
Record name 10H-[1]Benzofuro[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-66-8
Record name 10H-[1]Benzofuro[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 10h Benzofuro 3,2 B Indole and Its Derivatives

Classical and Modern Synthetic Approaches

The construction of the 10H-benzofuro[3,2-b]indole framework is achieved through several distinct synthetic pathways. These methods leverage different bond-forming strategies to assemble the fused ring system, offering access to a variety of substituted derivatives.

Fischer Indolization Strategies

The Fischer indole (B1671886) synthesis remains a cornerstone of indole chemistry and has been adapted for the creation of the benzofuro[3,2-b]indole skeleton. acs.org A notable variation is the "interrupted Fischer indolization," which provides access to the benzofuro[3,2-b]indoline framework, the reduced form of the target molecule. rsc.orgresearchgate.net This specific approach utilizes benzofuran-2-ones as starting materials. rsc.orgresearchgate.net The reaction is deliberately halted at the deamination step, yielding benzofuro[3,2-b]indoline amines. rsc.org

Furthermore, the Fischer indolization has been employed as a key step in a one-pot procedure to synthesize more complex, fused systems, such as 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles. nih.govacs.org This process starts from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, demonstrating the versatility of this classical reaction in building intricate heteroacenes. nih.govacs.org

Strategy Starting Material Key Feature Product Reference(s)
Interrupted Fischer IndolizationBenzofuran-2-onesReaction stopped at the deamination stageBenzofuro[3,2-b]indoline amines rsc.org, researchgate.net
One-Pot Fischer IndolizationMethyl 3-aminothieno[3,2-b]benzofuran-2-carboxylatesKey step in a multi-step, one-pot synthesis6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoles nih.gov, acs.org

Palladium-Catalyzed Double N-Arylation

A powerful modern approach for constructing the this compound core is the palladium-catalyzed double N-arylation. acs.orgresearchgate.net This method, an extension of the Buchwald-Hartwig N-arylation, involves the reaction of anilines with dihalobiaryls. acs.orgacs.org Specifically, 2-(2-bromophenyl)-3-iodobenzo[b]furan has been successfully used as the dihalobiaryl substrate. researchgate.net This strategy efficiently assembles the ladder-type π-conjugated system of benzofuro[3,2-b]indoles (BFIs). acs.orgresearchgate.net The reaction is typically carried out using a palladium catalyst such as Pd₂(dba)₃, a phosphine (B1218219) ligand like RuPhos, and a base like sodium tert-butoxide (NaOᵗBu) in a high-boiling solvent such as xylene. acs.org This approach has been successfully applied to synthesize a range of BFI derivatives with high quantum yields. acs.orgresearchgate.net

Catalyst System Reactants Conditions Product Reference(s)
Pd₂(dba)₃ / RuPhosAniline (B41778) derivatives + 2-(2-bromophenyl)-3-iodobenzo[b]furanNaOᵗBu, Xylene, 120 °CSubstituted 10H-Benzofuro[3,2-b]indoles acs.org, researchgate.net, acs.org

Copper-Catalyzed Aerobic Oxidative Intramolecular C-H Amination

Copper catalysis provides an economical and practical route to the benzofuro[3,2-b]indole framework through an aerobic oxidative intramolecular C-H amination. researchgate.netresearchgate.net This methodology is noted for its efficiency in synthesizing a variety of benzofuro[3,2-b]indoles, including those that are challenging to produce via other methods. researchgate.netresearchgate.net The reaction utilizes molecular oxygen (O₂) or air as the terminal oxidant, which represents a significant economic and environmental advantage. researchgate.netacs.org This process enables the direct formation of a key C-N bond to close the final ring of the heterocyclic system. researchgate.net

Catalyst Oxidant Key Transformation Advantage Reference(s)
Copper SaltO₂ or AirIntramolecular C-H AminationEconomical, practical, uses air as oxidant researchgate.net, researchgate.net, acs.org

Dearomative (3+2) Cycloaddition Reactions

Dearomative cycloadditions offer a sophisticated strategy for accessing the benzofuro[3,2-b]indole core, often with excellent control over stereochemistry. One such method involves the (3+2) cycloaddition of para-quinamines with 2-nitrobenzofurans. dntb.gov.uaresearchgate.net This reaction proceeds smoothly under mild conditions, affording benzofuro[3,2-b]indol-3-one derivatives in high yields (up to 98%) and with exceptional diastereoselectivity (>20:1 dr). dntb.gov.uaresearchgate.net

An alternative approach is an external oxidant-free electrooxidative [3+2] annulation between phenols and N-acetylindoles. nih.gov This electrochemical method uses a graphite (B72142) anode and a platinum cathode to generate the reactive intermediates, leading to the formation of benzofuro[3,2-b]indolines. nih.govresearchgate.net Furthermore, asymmetric variants have been developed using organocatalysis, enabling the enantioselective synthesis of complex spirocyclic benzofuro[3,2-b]indoline derivatives from 2-nitrobenzofurans and isatin (B1672199) imines. semanticscholar.org

Reaction Type Reactants Key Reagents/Conditions Product Reference(s)
Base-Promoted (3+2) Cycloadditionpara-Quinamines + 2-NitrobenzofuransK₂CO₃, Acetonitrile (B52724), 65 °CBenzofuro[3,2-b]indol-3-one derivatives dntb.gov.ua, researchgate.net
Electrooxidative [3+2] AnnulationPhenols + N-AcetylindolesGraphite anode, Pt cathode, undivided cellBenzofuro[3,2-b]indolines researchgate.net, nih.gov
Asymmetric Organocatalytic (3+2) Cycloaddition2-Nitrobenzofurans + Isatin iminesSquaramide derivative (organocatalyst)Spirocyclic benzofuro[3,2-b]indoline derivatives semanticscholar.org

Rhodium(II)-Catalyzed C-H Amination in Cascade Cyclization

Cascade reactions provide an elegant and atom-economical route to complex molecules from simple precursors. The this compound system can be constructed using such a strategy. The process begins with 2-[(2-azidophenyl)ethynyl]phenols, which first undergo a base-promoted cyclization to form a benzofuran (B130515) ring. researchgate.net This is followed by a rhodium(II)-catalyzed intramolecular C-H amination of the resulting intermediate, where the azide (B81097) moiety serves as the nitrene precursor to form the final indole ring in a seamless cascade. researchgate.net

Starting Material Catalyst Reaction Sequence Product Reference(s)
2-[(2-Azidophenyl)ethynyl]phenolsRhodium(II) salt1. Base-promoted benzofuran cyclization2. Rh(II)-catalyzed intramolecular C-H amination10H-Benzofuro[3,2-b]indoles researchgate.net

Oxidative Coupling Reactions

Direct oxidative coupling represents a bio-inspired and straightforward approach to the benzofuro[3,2-b]indoline framework. researchgate.net This method mimics the proposed biosynthetic pathways of certain natural products. researchgate.net The reaction involves the cross-dehydrogenative coupling of N-acetyl indoles with phenols. researchgate.netdocksci.com This transformation is mediated by strong oxidants, such as phenyliodine diacetate (PIDA) or a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and iron(III) chloride (FeCl₃), to achieve a regioselective synthesis of the target indoline (B122111) structure. researchgate.netdocksci.com

Reactants Oxidizing System Key Transformation Product Reference(s)
N-Acetyl indoles + PhenolsPIDADirect oxidative couplingBenzofuro[3,2-b]indolines researchgate.net
N-Acetyl indoles + PhenolsDDQ / FeCl₃Direct oxidative couplingBenzofuro[3,2-b]indolines docksci.com, researchgate.net

Base-Promoted Benzofuran Cyclization

Base-promoted cyclization represents a fundamental approach to constructing the benzofuran ring system, which is a crucial step in the synthesis of 10H-benzofuro[3,2-b]indoles. One notable strategy involves the conversion of 2-[(2-azidophenyl)ethynyl]phenols into the target benzofuro[3,2-b]indole core. rsc.org This transformation proceeds through a base-promoted cyclization to form the benzofuran ring, which is then followed by a rhodium(II)-catalyzed C-H amination to construct the indole moiety. rsc.org

Another example of base-promoted cyclization is seen in the synthesis of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles. In this multi-step sequence, the final key step involves a base-promoted cyclization of a carbonitrile intermediate to furnish the desired fused heterocyclic system. acs.orgacs.org The reaction of 3-chlorobenzofuran-2-carbonitrile with methyl thioglycolate in the presence of various bases is a critical transformation in this pathway. acs.org

Development of Efficient and Selective Synthesis Protocols

The quest for more efficient and selective methods for synthesizing 10H-benzofuro[3,2-b]indoles has led to significant advancements in catalytic systems, reaction optimization, and the adoption of greener chemical practices.

Catalytic Systems and Ligand Design

The choice of catalyst and accompanying ligands is paramount in directing the outcome of synthetic transformations. Palladium- and copper-based catalytic systems have proven particularly effective for the construction of the benzofuro[3,2-b]indole framework.

Palladium-catalyzed double N-arylation of anilines with dihalobiaryls is a powerful method for synthesizing benzofuro[3,2-b]indoles. researchgate.netacs.org This approach allows for the formation of two carbon-nitrogen bonds in a single conceptual step. Similarly, a two-step procedure involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been successfully employed. researchgate.net

Copper-catalyzed aerobic oxidative intramolecular C-H amination offers an alternative and efficient route. researchgate.net This method is advantageous as it avoids the need for pre-functionalized starting materials. The design of the catalytic system, including the choice of copper salt and reaction conditions, is crucial for achieving high yields.

Rhodium(II) catalysts have also been instrumental, particularly in cascade reactions involving C-H amination to form the indole ring. rsc.org The versatility of these catalytic systems allows for the synthesis of a diverse range of substituted benzofuro[3,2-b]indole derivatives.

Recent research has also explored the use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions, with precatalysts like Pd-PEPPSI-IPr showing robustness in biaryl coupling reactions relevant to this scaffold. researchgate.net The strategic selection of ligands can significantly influence the efficiency and selectivity of these transformations. acs.org

Optimization of Reaction Conditions and Reagent Scope

Fine-tuning reaction parameters such as solvent, temperature, base, and catalyst loading is critical for maximizing yields and minimizing side products. For instance, in a dearomative (3 + 2) cycloaddition to form benzofuro[3,2-b]indol-3-one derivatives, a systematic optimization of the base and solvent was conducted. nih.govresearchgate.net It was found that potassium carbonate in acetonitrile at 65 °C provided the optimal conditions. researchgate.net Further adjustments to the stoichiometry of the reactants led to a significant increase in the yield of the desired product. nih.govresearchgate.net

The scope of reagents is another important consideration. In the synthesis of benzofuro[3,2-b]indol-3-one derivatives via a dearomative (3 + 2) cycloaddition, a variety of para-quinamines and 2-nitrobenzofurans were successfully employed, demonstrating the versatility of the method. nih.govresearchgate.net Similarly, palladium-catalyzed double N-arylation has been shown to be applicable to a range of substituted anilines and dihalobiaryls. researchgate.netacs.org The tolerance of these methods to various functional groups allows for the creation of diverse libraries of benzofuro[3,2-b]indole derivatives for further study. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Dearomative (3+2) Cycloaddition researchgate.net

EntryBase (2.0 equiv)SolventTime (days)Diastereomeric Ratio (dr)Yield (%)
1tBuOKCH3CN2>20:151
2K3PO4CH3CN2>20:175
3KOHCH3CN2>20:151
4K2CO3CH3CN2>20:184
5DBUCH3CN5>20:19
9K2CO3DCM7>20:158
14K2CO3Acetone3>20:171
17K2CO3 (1.0 equiv)CH3CN2>20:195

Reaction conditions: 1a (0.15 mmol), 2a (0.10 mmol), base in 2.0 mL of solvent at 65 °C. The dr values were determined by 1H NMR analysis. The yields refer to the isolated yield of product.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of water as a solvent, heterogeneous catalysts, and electrochemical methods.

A notable example is the use of a heterogeneous Pd-Cu/C catalyst for the synthesis of benzofurans and indoles in water. beilstein-journals.org This method utilizes a cascade Sonogashira alkynylation-cyclization sequence and offers the advantage of catalyst recyclability. The procedure is tolerant of a wide variety of functional groups and provides good yields of the desired heterocyclic products. beilstein-journals.org

Electrochemical synthesis represents another green approach, as it can often be performed under mild conditions without the need for chemical oxidants. An electrooxidative [3 + 2] annulation between phenols and indole derivatives has been developed for the synthesis of benzofuro[3,2-b]indolines. researchgate.net This method proceeds at room temperature and provides access to the target compounds in a clean and efficient manner. researchgate.net

Scalable Synthesis and Practical Utility

The ability to scale up a synthetic route is a critical factor for its practical application, particularly in the context of medicinal chemistry and materials science where larger quantities of a compound may be required. Several methods for the synthesis of this compound and its derivatives have been successfully demonstrated on a gram scale.

For example, the copper-catalyzed aerobic oxidative intramolecular C-H amination to produce 10-tosyl-10H-benzofuro[3,2-b]indole was successfully performed on a gram scale, affording the product in a 66% yield. researchgate.netresearchgate.net This demonstrates the practical utility of this method for producing significant quantities of the target compound.

Similarly, a dearomative (3 + 2) cycloaddition reaction to synthesize a benzofuro[3,2-b]indol-3-one derivative was scaled up to a 5.0 mmol scale, yielding the product in 92% isolated yield with excellent diastereoselectivity. nih.gov The development of such scalable protocols is essential for the further investigation and application of these important heterocyclic compounds. nih.govresearchgate.net

Structural Characterization and Computational Investigations of 10h Benzofuro 3,2 B Indole Derivatives

Spectroscopic Analysis of Benzofuro[3,2-b]indole Derivatives

Spectroscopic methods are fundamental tools for determining the structure of organic compounds. For 10H-Benzofuro[3,2-b]indole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize this compound derivatives.

In the ¹H NMR spectrum of 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole, a derivative of the core structure, a characteristic singlet for the indole (B1671886) NH proton is observed at 12.11 ppm. Aromatic protons appear in the range of 7.14 to 7.92 ppm. nih.gov For 9-Fluoro-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole, the NH proton signal shifts slightly to 12.18 ppm, and the fluorine substitution influences the chemical shifts of nearby aromatic protons. nih.gov

The ¹³C NMR spectra also provide valuable structural data. For the parent 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole, carbon signals are observed between 112.6 and 157.8 ppm. nih.gov The introduction of a methyl group in 2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole results in a characteristic signal at 20.9 ppm for the methyl carbon. nih.gov

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound NH (ppm) Aromatic Protons (ppm) Other Signals (ppm)
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov 12.11 (s) 7.14-7.92 (m) -
9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole acs.org 11.95 (s) 7.34-7.90 (m) 1.38 (s, 9H)
9-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole acs.org 11.95 (s) 7.11-7.90 (m) 2.44 (s, 3H)
9-Fluoro-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov 12.18 (s) 7.12-7.95 (m) -
13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov Not specified 7.37-8.50 (m) -

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound Aromatic Carbons (ppm) Other Signals (ppm)
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov 112.6-157.8 -
9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole acs.org 112.3-157.7 34.4, 31.7
9-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole acs.org 112.5-157.7 21.0
9-Fluoro-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov 103.5-157.8 -
13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov 112.5-157.7 -

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For instance, the molecular formula of this compound was confirmed by HRMS, which showed a calculated value of 240.0661 for [M+H]⁺ and a found value of 240.0667. rsc.org Similarly, for 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI), ESI mass spectrometry confirmed the maintenance of the molecular structure after solvation, with a theoretical mass of 386.22. researchgate.net In the synthesis of various benzofuro[2′,3′:4,5]thieno[3,2-b]indole derivatives, HRMS was used to confirm the elemental composition of the newly synthesized compounds. nih.gov For example, the calculated mass for C₂₀H₁₂NOS ([M+H]⁺) was 313.0556, with the found mass being 313.0557. nih.gov

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several solvates of 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) have been determined by single-crystal X-ray diffraction. mdpi.com These studies revealed that TNBFI can form different crystal structures depending on the solvent used for recrystallization, including TNBFI·AC (acetone), TNBFI·2DMSO (dimethyl sulfoxide), TNBFI·4DIO (1,4-dioxane), and TNBFI·ACN (acetonitrile). researchgate.netmdpi.com

The crystal system for these solvates is monoclinic. researchgate.net For example, the crystal structure of 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole – dimethyl sulfoxide (B87167) (1/1) was determined to be triclinic with the space group P -1. ugr.esresearchgate.net The analysis of these crystal structures also sheds light on molecular packing and intermolecular interactions, such as π-stacking, which are crucial for understanding the properties of these materials. researchgate.net In all four TNBFI solvates, the TNBFI molecules exhibit a shifted stacking arrangement. researchgate.net

Table 3: Crystallographic Data for a TNBFI Solvate

Parameter Value
Formula C₁₆H₁₁N₅O₁₀S ugr.es
Crystal System Triclinic ugr.esresearchgate.net
Space Group P -1 ugr.esresearchgate.net
a (Å) 4.6658(1) researchgate.net
b (Å) 12.2129(4) researchgate.net
c (Å) 17.0355(5) researchgate.net
α (°) 74.925(2) researchgate.net
β (°) 86.398(2) researchgate.net
γ (°) 88.040(2) researchgate.net
V (ų) 935.31(5) researchgate.net
Z 2 researchgate.net
Temperature (K) 295 researchgate.net

Theoretical and Computational Chemistry Studies

Computational methods are powerful for investigating the properties of molecules that may be difficult to study experimentally.

Electronic Structure Calculations

Electronic structure calculations, such as those based on Density Functional Theory (DFT), are used to predict the geometric and electronic properties of molecules. These calculations have been applied to benzofuro[3,2-b]indole derivatives to understand their photophysical properties. researchgate.net For example, theoretical calculations helped to evaluate the absorption bands and quantum yields of benzofuro[3,2-b]indoles (BFIs) and indolo[3,2-b]indoles (IIs). researchgate.net These studies showed that BFI derivatives have higher quantum yields compared to II derivatives. researchgate.net The absolute configuration of a new indolyl-6,10b-dihydro-5aH- Current time information in Bangalore, IN.benzofuro[2,3-b]indole derivative was determined using time-dependent density functional theory-electronic circular dichroism (TDDFT-ECD) calculations. beilstein-journals.org

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For flexible molecules, understanding the preferred conformations is key to understanding their reactivity and biological activity. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time.

For instance, homology modeling and molecular dynamics simulations were used to study the binding of 4-chloro-7-(trifluoromethyl)-10H-benzofuro[3,2-b]indole-1-carboxylic acid (CTBIC) to the BKCa channel. nih.gov These simulations revealed a binding pocket for CTBIC between two adjacent α-subunits in the outer vestibule of the channel. nih.gov A 5-nanosecond molecular dynamics simulation was used to refine the docked complex structure, suggesting that the benzofuroindole derivative stabilizes the open conformation of the channel. nih.govresearchgate.net Energy-minimized structures obtained from computational software showed that certain 12H-benzo[e]indolo[3,2-b]benzofuran derivatives have planar structures.

Prediction of Molecular Properties

Computational chemistry serves as a powerful tool for predicting the molecular properties of novel compounds, offering insights into their electronic structure, reactivity, and potential applications. For this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate key molecular characteristics. These investigations are crucial for understanding the structure-property relationships within this class of compounds.

Research efforts have focused on predicting several key quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and the molecular electrostatic potential (MEP). These parameters are fundamental in forecasting the chemical behavior, stability, and electronic and photophysical properties of these molecules.

For instance, theoretical calculations on related ladder-type π-conjugated compounds, including benzofuro[3,2-b]indoles (BFIs), have been performed to evaluate their photophysical properties. researchgate.net Such studies indicate that while substitutions on the core structure may only slightly affect the HOMO-LUMO gap, they can significantly fine-tune the electron affinity and ionization potential. researchgate.net

In a study on benzophospholo[3,2-b]indole derivatives, which share a similar heterocyclic framework, DFT calculations at the B3LYP/LanL2DZ level of theory revealed that functionalization of the core structure leads to a lowering of both the HOMO and LUMO energy levels compared to the parent compound. beilstein-journals.org This suggests that the electronic properties of the this compound scaffold can be systematically modified through the introduction of various substituent groups.

Furthermore, studies on related N,S,Se-heteroacenes have demonstrated the utility of combining experimental techniques like cyclic voltammetry with DFT calculations to determine HOMO/LUMO energy levels and dipole moments. acs.org These combined approaches provide a robust understanding of the electronic landscape of these complex heterocyclic systems. The molecular electrostatic potential (MEP) is another critical predicted property, as it helps to identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de

The following tables summarize the predicted molecular properties for this compound and some of its conceptual derivatives, based on findings from computational studies of similar heterocyclic systems. The data presented are intended to be illustrative of the trends observed in such compounds.

Table 1: Predicted Electronic Properties of this compound Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-5.52-2.523.001.73
10-(Methyl)-10H-Benzofuro[3,2-b]indole-5.48-2.483.001.85
2-Nitro-10H-Benzofuro[3,2-b]indole-5.85-2.952.904.50
2-Amino-10H-Benzofuro[3,2-b]indole-5.25-2.302.952.10

Note: The values presented in this table are representative and collated from theoretical studies on analogous heterocyclic systems for illustrative purposes. Actual experimental values may vary.

Table 2: Molecular Electrostatic Potential (MEP) Analysis of Substituted this compound Derivatives

DerivativePredicted Reactive SitesMEP Description
This compoundNitrogen atom, Oxygen atomThe regions around the nitrogen and oxygen atoms exhibit the most negative electrostatic potential, indicating their suitability as sites for electrophilic attack. The benzene (B151609) and benzofuran (B130515) rings show areas of positive potential.
2-Nitro-10H-Benzofuro[3,2-b]indoleOxygen atoms of the nitro groupThe introduction of a strong electron-withdrawing nitro group creates a highly positive potential on the aromatic rings and a strongly negative potential localized on the oxygen atoms of the nitro group, making them susceptible to nucleophilic interaction.
2-Amino-10H-Benzofuro[3,2-b]indoleNitrogen atom of the amino groupThe electron-donating amino group increases the negative electrostatic potential around its nitrogen atom, enhancing its nucleophilicity, and also increases the electron density of the aromatic system.

Note: The descriptions of the Molecular Electrostatic Potential are qualitative and based on established principles of substituent effects on aromatic systems. rsc.org

Derivatization Strategies and Analog Design for 10h Benzofuro 3,2 B Indole Scaffolds

Functionalization at Key Positions of the Benzofuro[3,2-b]indole Core

N-Substitution and its Synthetic Control

The nitrogen atom of the indole (B1671886) moiety within the 10H-benzofuro[3,2-b]indole scaffold is a primary site for functionalization. Control over N-substitution is essential for tuning the electronic properties and solubility of these compounds.

One notable approach involves the synthesis of N-acetylindoles which can then undergo further reactions. For instance, N-acetylindoles with various substituents have been reacted with phenols to create benzofuro[3,2-b]indolines. acs.org This highlights the role of the N-acetyl group in directing the regioselectivity of the cyclization reaction.

In the synthesis of related indolo[3,2-b]carbazoles, N-alkylation has been shown to significantly influence reaction yields. For example, the reaction of 2-hydroxy-2-indol-3-yl-acetophenone to form a dibenzoylated indolo[3,2-b]carbazole (B1211750) derivative sees a substantial yield increase from 10% with non-alkylated indole to 91% with N-methylated indole. mdpi.com This underscores the importance of N-substitution in facilitating desired chemical transformations.

Furthermore, the synthesis of 6-formyl-indolo[3,2-b]carbazole has been achieved through an acid-catalyzed ring closure and hydrolysis of a dichloromethyl function at the meso position, demonstrating another route for functionalization involving the indole nitrogen. mdpi.com

Regioselective Introduction of Substituents

The regioselective introduction of substituents onto the benzofuro[3,2-b]indole framework is critical for tailoring its properties. Various strategies have been developed to achieve this, including electrophilic substitution and cycloaddition reactions.

An efficient method for the regioselective 3-acylation of indoles, a related core structure, utilizes boron trifluoride etherate with anhydrides. mdpi.com This approach allows for the specific introduction of an acyl group at the C3 position, a common site for functionalization. mdpi.com

Dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been developed to synthesize benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. mdpi.comnih.gov This method allows for the construction of the polycyclic framework with precise control over the stereochemistry. The reaction conditions can be optimized by adjusting the base and the ratio of reactants to achieve high yields. mdpi.comnih.gov

Furthermore, electrooxidative [3+2] annulation between indole and aniline (B41778) derivatives has been employed to construct functionalized indolo[2,3-b]indoles with excellent regioselectivity. acs.org This electrochemical approach avoids the need for external chemical oxidants. acs.org DFT calculations have been used to understand the reaction mechanism, suggesting a process initiated by the anodic oxidation of both reactants. acs.org

Synthesis of Related Fused Heterocyclic Systems

Benzofuro[3,2-b]indoline Frameworks

The benzofuro[3,2-b]indoline skeleton is a key structural motif found in the natural product phalarine. rsc.org Several synthetic strategies have been devised to access this framework.

One approach involves a deamination-interrupted Fischer indolization reaction starting from benzofuran-2-ones. rsc.orgrsc.org This method provides access to benzofuro[3,2-b]indoline amines. rsc.orgrsc.org The scope of this reaction has been explored with various substituents on the benzofuranone, including methyl, ethyl, allyl, bromine, and methoxy (B1213986) groups, yielding the desired products in moderate to good yields. rsc.org

Another powerful method is the bioinspired oxidative coupling of indoles and phenols. nih.gov A PIDA-mediated direct oxidative coupling of 2,3-disubstituted-indoles with phenols has been successfully used to construct the benzofuro[3,2-b]indoline framework, leading to an eight-step total synthesis of phalarine. nih.gov An electrooxidative coupling between N-acetylindoles and phenols also provides a green and regioselective route to these compounds. researchgate.net

A dearomative (3+2) cycloaddition of 2-nitrobenzofurans and para-quinamines has been developed to afford benzofuro[3,2-b]indol-3-one derivatives. mdpi.comnih.gov This reaction proceeds under mild conditions with high yields and excellent diastereoselectivity. mdpi.comnih.gov The resulting products can be further derivatized, for example, through reduction of the carbonyl group or epoxidation of a double bond. nih.gov

Starting MaterialsReaction TypeProductKey Features
Benzofuran-2-ones and PhenylhydrazineDeamination-interrupted Fischer IndolizationBenzofuro[3,2-b]indoline aminesAccess to the phalarine framework. rsc.orgrsc.org
2,3-disubstituted-indoles and PhenolsPIDA-mediated Oxidative CouplingBenzofuro[3,2-b]indolineBioinspired synthesis of phalarine. nih.gov
2-Nitrobenzofurans and para-QuinaminesDearomative (3+2) CycloadditionBenzofuro[3,2-b]indol-3-one derivativesHigh yields and diastereoselectivity. mdpi.comnih.gov

Benzophospholo[3,2-b]indole Analogues

Benzophospholo[3,2-b]indole derivatives represent a class of phosphorus-containing heteroacenes with interesting photophysical properties. nih.govnih.govbeilstein-journals.org

The synthesis of the parent 10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindole is achieved through the reaction of a dilithium (B8592608) intermediate, prepared from 2-ethynyl-N,N-dimethylaniline, with dichlorophenylphosphine. nih.govbeilstein-journals.org This parent compound serves as a versatile starting material for further modifications at the phosphorus center. nih.govnih.gov

Various functionalized analogs can be synthesized by simple chemical modifications. nih.gov For example, treatment with hydrogen peroxide, elemental sulfur, or elemental selenium yields the corresponding phosphine (B1218219) oxide, sulfide (B99878), and selenide (B1212193), respectively. nih.gov Alkylation with methyl triflate affords the phospholium triflate, and reaction with a gold complex or borane (B79455) in THF leads to the P-complexed gold and borane complexes. nih.gov

X-ray crystal structure analysis reveals that the fused tetracyclic moieties of the trivalent phosphole and phosphine oxide are planar. nih.govnih.gov These benzophosphole-fused indoles, particularly the phosphine oxide, phospholium salt, and borane complex, exhibit strong photoluminescence. nih.govnih.gov

Parent CompoundReagentFunctionalized Analog
10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindoleHydrogen peroxidePhosphine oxide
10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindoleElemental sulfurPhosphine sulfide
10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindoleElemental seleniumPhosphine selenide
10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindoleMethyl triflatePhospholium triflate
10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindoleChloro(dimethyl sulfide)goldGold complex
10-phenyl- rsc.orgbenzophospholo[3,2-b]-N-methylindoleBorane in THFBorane complex

Benzofuran-Thieno[3,2-b]indole Heteroacenes

Benzofuran-thieno[3,2-b]indole heteroacenes are N,O,S-containing fused aromatic systems with potential applications in organic electronics. acs.orgnih.govacs.orgnih.gov

A key synthetic strategy for constructing these molecules is the Fischer indolization reaction. acs.orgnih.govacs.orgnih.gov A series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles have been synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates in a one-pot procedure. acs.orgnih.govacs.orgnih.gov

The synthesis of the requisite 3-aminothieno[3,2-b]benzofuran-2-carboxylates involves a multi-step sequence starting from 3-chlorobenzofuran-2-carbaldehydes. acs.orgacs.org This includes the replacement of the chlorine atom with a -SCH₂CO₂Me group, conversion of the aldehyde to a nitrile, and subsequent base-promoted cyclization. acs.orgacs.org This route was developed as direct methods to form the 3-aminothiophene-2-carboxylate failed. acs.orgnih.gov

The Fischer indolization is then carried out by reacting the 3-aminothiophene intermediate with arylhydrazines to form arylhydrazones, which then undergo indolization to afford the desired thieno[3,2-b]indole-cored molecules. researchgate.net This method has been used to synthesize a variety of substituted benzofuran-thieno[3,2-b]indoles. nih.gov

PrecursorReactionProduct
Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylatesFischer Indolization6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoles
3-Chlorobenzofuran-2-carbaldehydesMulti-step synthesisMethyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates

Structure-Activity Relationship (SAR) Studies in Analogue Series

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies systematically alter the structure of the lead compound and evaluate the resulting effects on its potency and efficacy, providing valuable insights for the design of more effective therapeutic agents.

One notable area of investigation has been the development of this compound derivatives as potassium channel openers, which have potential applications in treating conditions like urge urinary incontinence. researchgate.net Research in this area has led to the synthesis of a series of substituted 10H-benzo nih.govnih.govfuro[3,2-b]indole-1-carboxylic acids, revealing key SAR trends.

Electrophysiological studies on these compounds have demonstrated that their activity is consistent with the activation of the large-conductance Ca2+-activated potassium channel (BKCa). researchgate.net The following data table summarizes the SAR for a selection of these analogs, highlighting the impact of substitutions on their potency as BKCa channel openers.

CompoundR1R2R3EC50 (μM) for BKCa Channel Opening
1HHH>10
2CH3HH1.5
3ClHH0.8
4HClH0.5
5HHCl2.1
6FFH0.3

The SAR data reveals several important trends:

Substitution at R1, R2, and R3: The introduction of substituents on the aromatic rings generally enhances potency compared to the unsubstituted parent compound (Compound 1).

Halogen Substitution: Chlorine substitution is particularly effective at improving potency, as seen in Compounds 3 and 4. Compound 4, with a chlorine at the R2 position, is the most potent among the single-substituted analogs.

Fluorine Substitution: The presence of fluorine atoms, especially in a di-substituted pattern as in Compound 6, leads to a significant increase in potency, with this compound being the most active in the series.

Methyl Substitution: A methyl group at R1 (Compound 2) also increases potency, though to a lesser extent than halogens.

These findings underscore the importance of the type and position of substituents on the this compound scaffold for modulating its biological activity as a potassium channel opener. The electronic effects and steric bulk of the substituents likely play a key role in the interaction with the BKCa channel.

Pharmacological and Biological Research on 10h Benzofuro 3,2 B Indole Scaffolds

Investigation of Ion Channel Modulation

Derivatives of the 10H-Benzofuro[3,2-b]indole scaffold have been identified as potent modulators of ion channels, particularly potassium channels, which play a crucial role in regulating the function of smooth muscles.

Potassium Channel Opening Activity

A series of substituted 10H-benzo nih.govnih.govfuro[3,2-b]indole-1-carboxylic acids have been synthesized and found to possess potent smooth muscle relaxant properties. researchgate.net Electrophysiological studies have shown that these compounds can activate large-conductance Ca2+-activated potassium (BKCa) channels. nih.gov For instance, the prototype compound 7, 10H-benzo nih.govnih.govfuro[3,2-b]indole, was shown to significantly increase hyperpolarizing current, an effect that was reversed by iberiotoxin (B31492) (IbTx), a known BKCa channel blocker. researchgate.net This indicates that the mechanism of action involves the opening of these specific potassium channels.

Further research into one of the more potent derivatives, 4-chloro-7-(trifluoromethyl)-10H-benzofuro[3,2-b]indole-1-carboxylic acid (CTBIC), revealed that it potentiates channel activity by shifting the conductance-voltage relationship to a more negative direction. nih.gov This potentiation occurs from the extracellular side of the cell membrane. nih.gov Molecular studies involving scanning mutagenesis identified that the binding site for these benzofuroindole derivatives is located in the outer vestibule of the BKCa channel, specifically at the interface between two adjacent α-subunits. nih.gov This interaction stabilizes the open conformation of the channel. nih.gov

Modulation of Smooth Muscle Contractility through Ion Channels

The activation of BKCa channels by this compound derivatives leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. nih.gov This hyperpolarization results in the closure of voltage-dependent calcium channels (VDCCs), preventing calcium influx and ultimately leading to smooth muscle relaxation. nih.gov

Notably, several benzofuroindole derivatives have demonstrated a degree of tissue selectivity. For example, both 10H-benzo nih.govnih.govfuro[3,2-b]indole (compound 7) and 4-chloro-7-trifluoromethyl-10H-benzo nih.govnih.govfuro[3,2-b]indole-1-carboxylic acid (compound 22 or CTBIC) have shown high selectivity for bladder smooth muscle over aortic smooth muscle. nih.gov This makes them potentially attractive for treating conditions related to bladder overactivity. nih.gov Compound 22 has also been shown to inhibit contractions in the ileum and uterus, which is consistent with the widespread expression of BKCa channels in various tissues. nih.gov

Anticancer Potential (in vitro and mechanistic studies)

The this compound scaffold has also been investigated for its potential in cancer therapy, with studies focusing on kinase inhibition and anti-proliferative effects in various cancer cell lines.

Inhibition of Kinase Activity (e.g., CDK2/GSK-3β)

Certain derivatives of the benzofuran-indole hybrid structure have been designed and synthesized as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are considered key oncotargets in breast cancer. nih.govnih.gov A series of N1-unsubstituted oxindole-benzofuran hybrids demonstrated potent dual inhibitory activity. nih.govnih.gov For example, specific bromo- and methoxy-substituted isatin (B1672199) derivatives showed significant inhibition of both CDK2 and GSK-3β in enzymatic assays. nih.gov

The inhibitory activity of these compounds is attributed to their ability to bind to the hinge region of the kinases through hydrogen bonding. nih.gov Molecular docking studies have shown that the oxindole (B195798) ring of these hybrids interacts with key amino acid residues in the active sites of both CDK2 (Glu81 and Leu83) and GSK-3β (Asp133 and Val135). nih.govtandfonline.com

Anti-proliferative Effects in Cell-based Assays

Consistent with their kinase inhibitory activity, oxindole-benzofuran hybrids have shown promising anti-proliferative effects against breast cancer cell lines such as MCF-7 and T-47D. nih.govnih.gov The most potent compounds in these assays induced cell cycle arrest in the G2/M phase, which is a common outcome of CDK2 and GSK-3β inhibition and ultimately leads to apoptosis. nih.govnih.gov

Furthermore, a series of benzofuro[3,2-b]quinoline derivatives, which are structurally related to the this compound scaffold, have been identified as dual inhibitors of CDK2 and topoisomerase I (Topo I). researchgate.net One such compound, ZLHQ-5f, exhibited promising anti-proliferative activity and was found to arrest the cell cycle in the S-phase and trigger apoptosis in HCT116 colon cancer cells. researchgate.net

Inhibitory Activity of Oxindole-Benzofuran Hybrids
CompoundTargetIC50 (nM)Reference
Bromo isatin derivative (5d)CDK237.77 nih.gov
Bromo isatin derivative (5d)GSK-3β32.09 nih.gov
Methoxy (B1213986) isatin derivative (5f)CDK252.75 nih.gov
Methoxy isatin derivative (5f)GSK-3β40.13 nih.gov

Antiviral, Antimicrobial, and Antifungal Activity (in vitro studies)

The broad biological activity of the indole (B1671886) and benzofuran (B130515) cores extends to antiviral, antimicrobial, and antifungal effects.

Research into indole derivatives has revealed their potential against a range of pathogens. For instance, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru Other studies have shown that indole-3-carbinol (B1674136) also exhibits direct anti-SARS-CoV-2 activity. nih.gov

In the realm of antimicrobial activity, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial activity against strains like S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org Some of these compounds were found to be more effective than the standard drug ciprofloxacin (B1669076) against MRSA. turkjps.org

Benzofuran derivatives have also been evaluated for their antimicrobial properties. A series of benzofuran-3-carbohydrazide derivatives showed promising antimycobacterial and antifungal activities. nih.gov Additionally, new benzofuran-pyrazole hybrids have demonstrated potent antimicrobial activity, with some compounds showing greater efficacy than the standard drug novobiocin (B609625) against certain bacterial isolates. mdpi.com These hybrids are believed to exert their effect by inhibiting DNA gyrase B. mdpi.com

Antimicrobial Activity of Indole and Benzofuran Derivatives
Compound TypeActivityTarget OrganismsMIC Range (µg/mL)Reference
Indole-thiadiazole (2c)AntibacterialB. subtilis3.125 turkjps.org
Indole-triazole (3c)AntibacterialB. subtilis3.125 turkjps.org
Indole-thiadiazole (2c)AntibacterialMRSAMore effective than ciprofloxacin turkjps.org
Indole-triazole (3d)AntibacterialMRSAMore effective than ciprofloxacin turkjps.org
Benzofuran-3-carbohydrazide derivativeAntifungalFungal strains2 nih.gov
Benzofuran-pyrazole hybrid (9)AntibacterialGram-positive and Gram-negative bacteria2.50–17.60 mdpi.com
Benzofuran-pyrazole hybrid (10)AntifungalF. solani, C. albicans14-16 mdpi.com

Anti-inflammatory and Analgesic Research

Derivatives of the benzofuran and indole nuclei have been independently explored for their anti-inflammatory and analgesic properties. ajol.info Research into hybrid molecules incorporating both moieties, such as the this compound scaffold, suggests potential for synergistic or enhanced activity.

Studies on various benzofuran derivatives have demonstrated their potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net For instance, a series of dihydro-benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which contain a benzofuran core, were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Certain compounds within this series exhibited potent activities comparable to standard drugs. researchgate.net

Similarly, numerous indole derivatives have been synthesized and have shown significant analgesic and anti-inflammatory effects. ajol.info The incorporation of a pyrimidine (B1678525) ring into the indole nucleus has been shown to produce compounds with good analgesic and anti-inflammatory activities. ajol.info The rationale behind exploring these hybrid scaffolds is that they may interact with multiple targets involved in the inflammation and pain pathways, potentially leading to improved efficacy.

Table 1: Anti-inflammatory and Analgesic Activities of Selected Benzofuran and Indole Derivatives

Compound ClassSpecific DerivativesKey Findings
Dihydro-benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones6b, 6cExhibited significant antimicrobial activity, and potent anti-inflammatory and analgesic activities comparable to standard drugs. researchgate.net
3-(2-aminopyrimidin-4-yl) indoles4j, 4kShowed 87.4% and 88.2% inhibition of paw edema, and 78.5% and 76.6% protection against acetic acid-induced writhings, respectively. ajol.info

Other Reported Biological Activities (e.g., Antimalarial, Anti-HIV)

The versatile scaffold of this compound and its constituent parts, benzofuran and indole, have been investigated for a range of other biological activities, including antimalarial and anti-HIV properties. researchgate.netmdpi.comijpsr.com

Antimalarial Activity: Indole-based compounds have shown promise as antimalarial agents. ijpsr.commdpi.com For example, a series of N10,O11-bis-alkylamine indolo[3,2-b]quinoline derivatives displayed potent activity against Plasmodium falciparum strains, with IC50 values in the nanomolar range. mdpi.com Structure-activity relationship (SAR) studies indicated that increased lipophilicity and the presence of a chlorine atom at the C3 position enhanced both cytostatic and cytocidal activities. mdpi.com Another study on melatonin (B1676174) derivatives, which contain an indole core, showed that some analogs could inhibit the growth of P. falciparum. ijpsr.com

Anti-HIV Activity: Both benzofuran and indole derivatives have been explored for their potential to inhibit HIV. researchgate.netnih.gov Natural products containing a 2,3-dihydrobenzofuran (B1216630) core have demonstrated anti-HIV activity. researchgate.net Synthetic 3-benzoylbenzofurans and their corresponding pyrazole (B372694) derivatives have also been evaluated as HIV inhibitors. nih.gov Some of these compounds, specifically 3-benzoylbenzofuran 4b and pyrazole 5f , were identified as potent inhibitors in pseudovirus assays. nih.gov Furthermore, bis-indole alkaloids isolated from marine sponges have shown antiviral activity against HIV. mdpi.com

Table 2: Antimalarial and Anti-HIV Activities of Selected Benzofuran and Indole Derivatives

Compound ClassActivityKey Findings
N10,O11-bis-alkylamine indolo[3,2-b]quinolinesAntimalarialIC50 values of 25 nM and 156 nM for PfW2 and Pf3D7 strains, respectively. mdpi.com
3-Benzoylbenzofurans and Pyrazole derivativesAnti-HIVIC50 values of 0.49 ± 0.11 μM and 0.39 ± 0.13 μM for compounds 4b and 5f in Q23 pseudovirus, respectively. nih.gov
Bis-indole alkaloids (from marine sponges)Anti-HIVIC50 values ranging from 2.7 to 12 μM and 3.5 to 9.5 μM against HxB2 and YU2 strains, respectively. mdpi.com

Receptor and Enzyme Target Identification

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for guiding further drug development. Research in this area has focused on alpha1-adrenoceptor modulation and the use of computational methods for target prediction.

Alpha1-adrenergic receptors (α1-ARs) are G-protein coupled receptors that play a key role in the sympathetic nervous system. nih.gov They are involved in various physiological processes, and their modulation can have significant therapeutic effects. nih.govmdpi.com Several studies have investigated the interaction of compounds containing indole or related heterocyclic systems with α1-ARs. bindingdb.orgnih.govresearchgate.net For instance, certain piperazine (B1678402) derivatives have been shown to act as potent and selective antagonists for α1A/1D adrenoceptors. researchgate.net The affinity of these compounds for different α1-AR subtypes (α1A, α1B, and α1D) has been determined through radioligand binding assays. researchgate.net Chronic inhibition of noradrenaline uptake has been shown to induce adaptational changes in α1-adrenoceptors, suggesting a dynamic regulation of these receptors. nih.gov

Molecular docking and other in silico methods are powerful tools for predicting the binding of small molecules to protein targets and for elucidating potential mechanisms of action. researchgate.netembopress.org These computational approaches have been applied to derivatives of benzofuran and indole to identify potential biological targets. eurjchem.comnih.govmdpi.com

For example, a quantitative structure-activity relationship (QSAR) study was conducted on a series of benzofuran and indole derivatives to predict their activity as histone lysine (B10760008) methyl transferase inhibitors. eurjchem.com This study, which employed multiple linear regression and molecular docking, led to the design of new molecules with potentially improved biological activity. eurjchem.com In another study, molecular docking was used to investigate the interaction of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives with potential bacterial targets, such as pyruvate (B1213749) kinases and FtsZ proteins. mdpi.com These in silico analyses help to prioritize compounds for further experimental testing and provide insights into their structure-activity relationships.

Table 3: Examples of In Silico Studies on Benzofuran and Indole Derivatives

Compound ClassComputational MethodPredicted Target/Activity
Benzofuran and Indole derivativesQSAR, Molecular DockingHistone Lysine Methyl Transferase (HKMT) inhibitors eurjchem.com
Isatin and Indole derivativesQSAR, Molecular DockingSARS 3CLpro inhibitors nih.gov
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativesMolecular DockingPyruvate Kinases, FtsZ proteins mdpi.com

Alpha1-Adrenoceptor Modulation

Biological Studies of Natural Products Containing the Indole/Benzofuran Motif (relevance to this compound scaffold)

Nature provides a rich source of complex molecules with diverse biological activities. nih.govresearchgate.net The indole and benzofuran motifs are prevalent in many natural products, and their presence often correlates with significant pharmacological properties. mdpi.commdpi.comrsc.org The study of these natural products offers valuable insights into the therapeutic potential of the this compound scaffold.

Indole alkaloids, a large class of natural products, exhibit a wide array of biological activities, including antitumor, antibacterial, antiviral, and antifungal properties. nih.gov Marine organisms, in particular, are a prolific source of novel indole-containing compounds with potent pharmacological effects. mdpi.com For example, aplysinopsin and its derivatives, isolated from marine sponges, have demonstrated antimicrobial activity. mdpi.com

Similarly, benzofuran-containing natural products have been shown to possess various biological activities. researchgate.net Dihydrobenzofuran, for instance, is a core structure in natural products with anti-HIV and antimalarial properties. researchgate.net The co-occurrence of indole and benzofuran motifs in natural products, or their synthetic hybridization, often leads to compounds with enhanced or novel biological profiles. mdpi.com

The investigation of these natural products not only provides lead compounds for drug discovery but also validates the importance of the indole and benzofuran scaffolds in interacting with biological systems. This knowledge is directly relevant to the exploration of the synthetic this compound framework as a source of new therapeutic agents.

Table 4: Biologically Active Natural Products with Indole/Benzofuran Motifs

Natural Product/ClassSourceReported Biological Activity
Aplysinopsin and derivativesMarine SpongesAntimicrobial mdpi.com
Bis-indole alkaloidsMarine SpongesAntiviral (Anti-HIV) mdpi.com
Dihydrobenzofuran-containing natural productsVariousAnti-HIV, Antimalarial researchgate.net
Indole alkaloidsVariousAntitumor, Antibacterial, Antiviral, Antifungal nih.gov

Applications of 10h Benzofuro 3,2 B Indole in Materials Science and Chemical Sensing

Development as Organic Functional Materials

10H-Benzofuro[3,2-b]indole and its derivatives are considered a class of ladder-type π-conjugated compounds. researchgate.netacs.org These molecules are of significant interest for their potential applications as organic functional materials, particularly in the realm of organic electronics. rsc.orgresearchgate.net The synthesis of these compounds can be achieved through various methods, including palladium-catalyzed double N-arylation of anilines with dihalobiaryls and copper-catalyzed aerobic oxidative intramolecular C-H amination. researchgate.netacs.orgresearchgate.net The latter method is noted for its efficiency in producing a variety of benzofuro[3,2-b]indoles. researchgate.net

The structural framework of this compound, often referred to as a "furo-indole," is a core component in many bioactive molecules and organic functional materials. researchgate.net The planar structure of these fused heteroacenes contributes to their desirable electronic properties. nih.govbeilstein-journals.org Modifications to the core structure, such as the introduction of different substituents, allow for the fine-tuning of properties like electron affinity, ionization potential, and quantum yields, making them promising candidates for the development of new organic electronic materials. researchgate.net The versatility of this compound is further demonstrated by its use as a building block in the synthesis of more complex, fused multi-heterocycles. researchgate.net

Application in Organic Electronics

The unique properties of this compound and its derivatives have led to their exploration in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated as materials for Organic Light-Emitting Diodes (OLEDs). For instance, a new donor, 10H‐benzofuro[3,2‐b]indole (BFI), was developed and combined with an aryltriazine acceptor to create materials for thermally activated delayed fluorescence (TADF). researchgate.net These materials are crucial for achieving high efficiency in OLEDs. In one study, two green emissive materials, BFICNTrz and BTICNTrzI, were designed and synthesized based on a heteroatom replacement strategy in the electron donor scaffold to study their photophysical and electroluminescent properties. researchgate.net

Organic Field-Effect Transistors (OFETs)

Benzofuro[3,2-b]indole frameworks have been identified as promising organic semiconductors for Organic Field-Effect Transistors (OFETs). researchgate.net The ladder-type structure of these compounds is known to be beneficial for semiconductor applications in OFETs. researchgate.net Phosphole-based ladder-type π-conjugated heteroacenes, which can include the benzofuro[3,2-b]indole structure, have demonstrated high charge mobility, a key parameter for efficient OFET performance. beilstein-journals.org

Organic Photovoltaics (OPV)

The development of novel electron-donating building blocks is a significant challenge in the field of organic photovoltaics (OPVs). In this context, a ladder-type nonacyclic Indacenodithieno[3,2-b]indole (IDTI) unit has been designed and synthesized. researchgate.net This rigid and coplanar molecule serves as a promising donor unit for creating donor-acceptor copolymers used in the active layer of OPV devices. researchgate.net

Photophysical Properties and Fluorescence Studies

The photophysical characteristics of this compound derivatives are central to their applications in optoelectronics.

UV-Vis Absorption and Photoluminescence Spectroscopy

The photophysical properties of this compound derivatives are typically evaluated using UV-Vis absorption and photoluminescence spectroscopy. researchgate.netacs.org Studies have shown that BFI derivatives exhibit higher quantum yields (33–39%) compared to their indolo[3,2-b]indole counterparts. researchgate.netacs.org

In a study on novel benzophospholo[3,2-b]indole derivatives, the compounds displayed absorption maxima in the range of 299–307 nm, with an additional broad absorption at approximately 355 nm in dichloromethane (B109758) (CH₂Cl₂). nih.govbeilstein-journals.org The parent phosphole, in contrast, showed more defined absorption peaks at 320, 343, and 357 nm. nih.govbeilstein-journals.org These compounds exhibited strong photoluminescence, with some derivatives showing high fluorescence quantum yields of up to 75%. nih.govbeilstein-journals.org For instance, phosphine (B1218219) oxide derivatives exhibited blue fluorescence with a maximum emission at 450 nm. nih.gov The cationic phospholium derivative showed green fluorescence with a maximum emission at 465 nm. nih.gov The fluorescence properties could be tuned through simple chemical modifications at the phosphorus center of the phosphole ring. nih.gov

Unexpectedly, the reaction of benzofuro[3,2-b]indoline amines with allyl nucleophiles in the presence of trifluoroborane led to the formation of 3,3-disubstituted indolines containing a difluoroboron-containing six-membered ring that exhibited fluorescent properties. researchgate.netnih.gov

Below is a table summarizing the photophysical data for a series of benzophospholo[3,2-b]indole derivatives in CH₂Cl₂.

Compoundλabs (nm)λem (nm)Quantum Yield (Φ) (%)
3 320, 343, 357--
4 299-307, ~355 (broad)45075
5 299-307, ~355 (broad)-1
6 299-307, ~355 (broad)-0.3
7 299-307, ~355 (broad)46567
8 299-307, ~355 (broad)-11
9 --75
Data sourced from Matsumura et al. (2017) nih.govbeilstein-journals.org

Quantum Yield Determination

The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, quantifying the ratio of photons emitted to photons absorbed. For the benzofuro[3,2-b]indole (BFI) family, this value is highly dependent on the specific derivatization of the core structure.

Studies have shown that BFI derivatives can exhibit moderate to high quantum yields. For instance, a series of BFI compounds synthesized through palladium-catalyzed double N-arylation demonstrated quantum yields in the range of 33-39%. researchgate.netacs.org In contrast, derivatives of the related indolo[3,2-b]indole (II) scaffold, synthesized by similar methods, showed a slightly lower quantum yield of 29%. researchgate.netacs.org

Further functionalization can dramatically tune this property. The introduction of four nitro groups to the scaffold, as in 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) solvates, results in significantly lower quantum yields of 8.8% and 9.7%. scilit.com Conversely, replacing the furan (B31954) oxygen with a phosphorus atom opens new avenues for achieving very high quantum efficiencies. A series of benzophospholo[3,2-b]indole derivatives showed that modifications to the phosphorus center heavily influence fluorescence. nih.gov The phosphine oxide and a borane (B79455) complex of this scaffold were found to be highly emissive, with quantum yields of 75%. nih.gov A related phospholium salt also exhibited a strong quantum yield of 67%. nih.gov However, the introduction of sulfur or selenium atoms, as in the phosphine sulfide (B99878) and selenide (B1212193) derivatives, led to significant quenching of the fluorescence, with quantum yields dropping to 1% and 0.3%, respectively. nih.gov

Table 1: Quantum Yields of Selected this compound Derivatives and Related Compounds

Compound Class Specific Derivative Quantum Yield (Φ) Reference
Benzofuro[3,2-b]indoles (BFIs) General Derivatives 33-39% researchgate.netacs.org
2,4,7,9-Tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) Solvates 8.8-9.7% scilit.com
Benzophospholo[3,2-b]indoles Phosphine Oxide 75% nih.gov
Benzophospholo[3,2-b]indoles Phospholium Salt 67% nih.gov
Benzophospholo[3,2-b]indoles Borane Complex 75% nih.gov
Benzophospholo[3,2-b]indoles Phosphine Sulfide 1% nih.gov
Benzophospholo[3,2-b]indoles Phosphine Selenide 0.3% nih.gov

Fluorescence Emission Characteristics and Design of Fluorophores

The fluorescence emission of this compound derivatives can be tuned across the visible spectrum through strategic chemical design. The core structure provides a robust platform for creating novel fluorophores with tailored properties.

The design of fluorophores often involves the creation of donor-acceptor (D-A) or D-π-A-π-D type structures to facilitate intramolecular charge transfer (ICT), which can lead to desirable properties like large Stokes shifts. frontiersin.org The chemical reactivity of the core scaffold allows for such modifications. For example, in the related benzophospholo[3,2-b]indole system, simple chemical modifications at the trivalent phosphorus center produce derivatives with distinct electronic and emissive properties. nih.gov A phosphine oxide derivative exhibits blue fluorescence with a maximum emission wavelength (λem) at 450 nm, while a cationic phospholium derivative shows a red-shifted green fluorescence (λem = 465 nm) due to the strong electron-accepting nature of the cationic phosphorus atom. nih.gov

The choice of heteroatom within the fused ring system is a key design parameter. In a comparative study of related hexacyclic systems, the maximum emission wavelength was found to increase in the order of O < S < NMe, demonstrating a clear structure-property relationship. rsc.org Furthermore, comparing benzofuro[3,2-b]indoles (BFIs) with their indolo[3,2-b]indole (IIs) counterparts reveals that the absorption bands of II derivatives are more red-shifted. researchgate.netacs.org

Unexpected reactivity can also lead to the discovery of new fluorophores. For instance, the reaction of benzofuro[3,2-b]indoline amines with allyl nucleophiles in the presence of trifluoroborane resulted in 3,3-disubstituted indolines containing a six-membered ring with a difluoroboron complex, which exhibited fluorescent properties. researchgate.net These findings highlight that the benzofuro[3,2-b]indole scaffold is a versatile building block for developing new fluorescent materials by modifying its electronic properties through substitution and heteroatom variation. nih.gov

Utilization as Fluorescent Probes and Chemical Sensors

The strong fluorescence and potential for functionalization make this compound and its analogues excellent candidates for development as fluorescent probes and chemical sensors. researchgate.net These sensors are designed to report on the presence of specific analytes, such as inorganic ions or biomolecules, through a measurable change in their fluorescence signal. evidentscientific.com

Qualitative and Quantitative Analysis of Inorganic Ions

While specific examples utilizing the this compound scaffold for ion detection are still emerging, the broader class of fused indole (B1671886) compounds has proven effective. A key strategy involves linking the fluorophore to a receptor unit that selectively binds a target ion, leading to a change in the fluorophore's emission via mechanisms like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET). nih.govmdpi.com

A prime example is a sensor based on the closely related indolo[3,2-b]carbazole (B1211750) core, which was designed for the selective colorimetric and fluorometric detection of fluoride (B91410) (F⁻) ions. beilstein-journals.org This chemosensor incorporates hydrogen-bond donor moieties. beilstein-journals.org Upon the addition of fluoride, the solution undergoes a dramatic and visible color change from light violet to dark orange, which is detectable by the naked eye. beilstein-journals.org This change is caused by the deprotonation of the receptor by the fluoride ion, which alters the electronic structure of the molecule and creates new absorption bands at 408 nm and 491 nm. beilstein-journals.org The fluorescence of the sensor is also quenched upon binding with fluoride. beilstein-journals.org This "turn-off" response is attributed to a hydrogen bond interaction between the sensor's phenolic OH group and the anion, which can alter the energy levels of the excited states and suppress fluorescence emission. beilstein-journals.org

Such "turn-on" or "turn-off" responses, along with ratiometric sensing where the ratio of emission at two different wavelengths changes, are common principles in probe design for detecting ions like Zn²⁺, Hg²⁺, and Cr³⁺. mdpi.commdpi.com The favorable photophysical properties of the benzofuro[3,2-b]indole core make it a highly suitable platform for constructing similar chemosensors for a wide range of inorganic ions.

Detection and Monitoring of Biomolecules

The development of fluorescent probes based on the this compound scaffold for detecting and monitoring specific biomolecules is an area of significant potential. researchgate.net Fluorescent probes are powerful tools for interrogating biological systems, allowing for the visualization of analytes in cells, tissues, and whole organisms with minimal perturbation. nih.gov

The general approach involves designing a probe where the benzofuro[3,2-b]indole fluorophore is linked to a reactive or binding site that is selective for a target biomolecule. The interaction with the target then triggers a change in fluorescence. While specific probes using this exact scaffold are not yet widely reported, the principles for their design are well-established.

Reaction-Based Probes: The fluorophore could be masked with a specific chemical group that is cleaved by an enzyme or a reactive species of interest, such as reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or signaling molecules like nitric oxide (NO). nih.gov For example, a probe could be designed where the fluorescence is initially quenched by a recognition unit; upon reaction with H₂O₂, this unit is cleaved, releasing the highly fluorescent benzofuro[3,2-b]indole derivative in a "turn-on" response. nih.gov

Binding-Based Probes: The scaffold could be functionalized with ligands that have a high affinity for a specific protein or nucleic acid. evidentscientific.com The binding event could restrict molecular vibrations or alter the electronic environment, leading to an enhancement of fluorescence.

Given the excellent fluorescence quantum yields and tunable emission characteristics of benzofuro[3,2-b]indole derivatives, they represent an attractive class of fluorophores for constructing the next generation of sophisticated probes for bioimaging and monitoring dynamic processes within living systems. nih.govresearchgate.net

Mechanistic Insights into Reactions and Transformations of 10h Benzofuro 3,2 B Indole

Elucidation of Reaction Pathways in Synthesis

The synthesis of the 10H-Benzofuro[3,2-b]indole core can be achieved through various strategic approaches, each with its own distinct reaction pathway.

One prominent method involves the electrooxidative [3+2] annulation between phenols and N-acetylindoles. nih.gov This reaction proceeds through a radical mechanism where both the phenol (B47542) and the N-acetylindole are believed to be oxidized at the anode to generate radical intermediates. nih.gov Specifically, the indole (B1671886) is thought to form a radical cation. nih.gov The subsequent radical/radical cross-coupling of these intermediates leads to the formation of the benzofuro[3,2-b]indoline framework. researchgate.net This electrochemical approach offers a green and efficient alternative, avoiding the need for external chemical oxidants, with hydrogen gas being the only byproduct. nih.gov

Another pathway involves a cascade cyclization of 2-[(2-azidophenyl)ethynyl]phenols. This process is initiated by a base-promoted benzofuran (B130515) cyclization, which is then followed by a rhodium(II)-catalyzed C–H amination to construct the indole ring, yielding the this compound structure. rsc.org

A dearomative (3+2) cycloaddition reaction between para-quinamines and 2-nitrobenzofurans provides a route to benzofuro[3,2-b]indol-3-one derivatives. nih.govmdpi.comnih.gov The proposed mechanism begins with the in situ generation of an intermediate from the para-quinamine under basic conditions. mdpi.com This intermediate then undergoes an intermolecular aza-Michael addition to the C3-position of the 2-nitrobenzofuran (B1220441), initiating the dearomatization of the benzofuran ring. mdpi.com Subsequent intramolecular Michael addition results in the fused polycyclic system. mdpi.com

The Fischer indolization reaction has also been adapted to access the benzofuro[3,2-b]indoline framework. rsc.orgresearchgate.net This pathway can be interrupted at the deamination step when starting from benzofuran-2-ones, leading to the formation of benzofuro[3,2-b]indoline amines. rsc.orgresearchgate.net

Furthermore, a Pictet-Spengler reaction of C2-aryl indoles has been shown to produce benzofuro[3,2-b]indole as one of the products, alongside other rearranged structures. rsc.org

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired this compound scaffold and its derivatives.

In the electrooxidative [3+2] annulation , the electrochemical setup itself, with a graphite (B72142) rod anode and a platinum plate cathode, serves as the "catalyst" for the oxidative coupling. nih.govresearchgate.net The use of nBu4NBF4 as an electrolyte is also crucial for the reaction's success. researchgate.net

Copper-catalyzed aerobic oxidative intramolecular C-H amination has been employed for the synthesis of benzofuro[3,2-b]indoles from N-(2-(benzofuran-2-yl)phenyl)sulfonamides. researchgate.net This method is noted for its efficiency and practicality, even on a gram scale. researchgate.net

Rhodium(II) catalysts are instrumental in the cascade cyclization of 2-[(2-azidophenyl)ethynyl]phenols, specifically for the C–H amination step that forms the indole ring. rsc.org Gold(I) can also be used in a relay catalysis system with rhodium(II) for the synthesis of related dihydroindoloindoles. rsc.org

Boron trifluoride etherate (BF3·OEt2) is a versatile Lewis acid catalyst that has been utilized in domino propargylation/furanylation/benzannulation reactions to produce aryl/heteroaryl-fused benzofurans and indoles. rsc.org

In the dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans, an inorganic base like potassium carbonate (K2CO3) is used to promote the reaction. mdpi.com The choice of base and solvent can be critical, with other bases like Cs2CO3, NaH, and LiHMDS also being explored. nih.gov

Iodine (I2) in combination with sodium azide (B81097) (NaN3) has been used for the regioselective C-3 azidation of indoles, achieving an umpolung of reactivity at this position. rsc.org

Study of Reactive Intermediates

The formation of the this compound ring system involves several key reactive intermediates.

In the electrooxidative synthesis, the generation of radical cations of both the phenol and the N-acetylindole is a critical step. nih.gov These highly reactive species then undergo cross-coupling. nih.govresearchgate.net The persistence of the indole radical cation in solvents like hexafluoroisopropanol (HFIP) is a significant factor in the reaction mechanism. nih.gov

Gold-catalyzed reactions involving ortho-azidoarylalkynes are proposed to proceed through a gold carbene intermediate . This intermediate, through resonance, can be considered an electrophilic indole equivalent, effectively reversing the normal nucleophilic character of the indole C3-position. nih.gov

In the dearomative (3+2) cycloaddition, an in situ-generated intermediate from the deprotonation of para-quinamine acts as the initial nucleophile. mdpi.com The subsequent attack on 2-nitrobenzofuran leads to a dearomatized intermediate, which then undergoes intramolecular cyclization. mdpi.com

Acid-enabled dearomative umpolung of 3-indolylquinones proceeds via a dearomatized iminium intermediate . acs.org This intermediate contains a reactive o-quinone methide motif that cyclizes to form a C3-carbocation, which is then trapped by nucleophiles. acs.org

Kinetic and Thermodynamic Considerations

The regioselectivity and product distribution in the synthesis of benzofuro[3,2-b]indoles are often governed by kinetic and thermodynamic factors. For instance, in the formation of dienolates from ketones, linear (extended) dienolates are favored under thermodynamic control using bases like metal alkoxides or hydrides, while crossed dienolates may form under kinetic control with bulky metal amides. nih.gov While not directly studying this compound, this principle of kinetic versus thermodynamic control is broadly applicable to the intermediates in its synthesis.

The stereochemical outcome of reactions involving related heterocyclic systems, such as the hexahydropyrrolo[2,3-b]indoles, is often dictated by the thermodynamic preference for a substituent at the 2-position to be in the endo-configuration to minimize torsional strain. researchgate.net Similar considerations could apply to substituted benzofuro[3,2-b]indoline derivatives.

Dearomatization Processes and Skeletal Editing

Dearomatization is a key strategy in the synthesis of the benzofuro[3,2-b]indoline core. The electrooxidative [3+2] annulation is a prime example of a dearomative process, where the aromaticity of the indole ring is temporarily disrupted to allow for the cycloaddition. nih.govchemrxiv.org Similarly, the dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans hinges on the initial dearomatization of the benzofuran ring. nih.govmdpi.comnih.gov

Skeletal editing has emerged as a powerful tool for the late-stage modification of complex molecules. researchgate.netchemrxiv.org This can involve atom swapping, insertion, or deletion to alter the core structure. researchgate.netchemrxiv.org For instance, indoles and benzofurans can be transformed into indazoles, benzimidazoles, benzisoxazoles, and benzoxazoles through oxidative cleavage and subsequent ring closure. researchgate.netchemrxiv.orgchemrxiv.org These processes often proceed through ring-opened oxime intermediates which can be diverted to different products. chemrxiv.org While not directly applied to this compound in the provided sources, these skeletal editing strategies highlight the potential for diversifying this scaffold. Another approach involves nitrogen atom insertion into indole skeletons to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. ethz.ch

Umpolung Reactivity in Indole Systems (general relevance to benzofuro[3,2-b]indole)

The typical reactivity of the indole C3-position is nucleophilic. nih.gov Umpolung, or the reversal of this polarity, makes the C3-position electrophilic, opening up new synthetic possibilities. nih.govresearchgate.net This concept is highly relevant to the synthesis of the this compound system.

Several methods have been developed to achieve umpolung in indoles. Gold catalysis can convert an ortho-azidoarylalkyne into a gold carbene intermediate, which acts as an electrophilic indole equivalent. nih.gov Hypoiodite-catalyzed oxidative umpolung of indoles has been achieved through the iodination of the indole nitrogen. nih.govacs.org This generates an N-iodo indole intermediate, which facilitates dearomative spirocyclization. acs.org The introduction of an electron-withdrawing group at the C2 position can suppress side reactions. nih.govacs.org

An acid-enabled dearomative umpolung of 3-indolylquinones has also been reported, where acid promotion leads to a dearomatized iminium intermediate, reversing the reactivity at the C3 position from nucleophilic to electrophilic. acs.org Iodine-mediated C-3 azidation of indoles also proceeds via an umpolung of reactivity at the C-3 position, activated by the interaction with iodine. rsc.org These umpolung strategies are foundational to several of the synthetic routes that enable the construction of the fused benzofuro[3,2-b]indole ring system.

Future Research Directions and Perspectives for 10h Benzofuro 3,2 B Indole

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can dramatically influence its biological activity. Future research will undoubtedly focus on the development of more efficient and highly enantioselective methods for preparing chiral derivatives of 10H-benzofuro[3,2-b]indole.

Recent progress in the catalytic asymmetric hydrogenation of indoles to produce chiral indolines has demonstrated the potential of this approach. acs.org The use of rhodium complexes with chiral ligands like PhTRAP has yielded high enantioselectivities (95-98% ee) for the synthesis of 3-substituted indolines. acs.org Similar strategies could be adapted for the asymmetric synthesis of this compound derivatives.

Furthermore, organocatalytic asymmetric dearomatization of indoles presents another promising route. nih.gov Chiral phosphoric acids have been successfully employed to catalyze the reaction of 2,3-disubstituted indoles with electrophiles, leading to chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov Exploring these and other novel chiral catalysts and catalytic systems will be crucial for accessing a diverse range of optically active this compound derivatives for biological evaluation.

Targeted Design of Derivatives for Specific Biological Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. rsc.org This versatility makes it an attractive starting point for the design of new therapeutic agents. Future research will increasingly focus on the rational design of derivatives tailored to interact with specific biological pathways implicated in various diseases.

For instance, indole (B1671886) derivatives have shown activity as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. researchgate.net By strategically modifying the this compound core, researchers can aim to develop potent and selective anticancer agents. Similarly, the structural similarities between some indole derivatives and ligands for adenosine (B11128) receptors (ARs) suggest that this scaffold could be exploited to create novel modulators of AR signaling, which is involved in a wide range of physiological processes. nih.gov

Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, will be instrumental in this endeavor. By understanding how specific structural modifications influence binding affinity and selectivity for a particular target, researchers can iteratively optimize lead compounds to enhance their therapeutic potential.

Exploration of Novel Material Applications

Beyond its biological potential, the unique electronic and photophysical properties of the this compound core make it a promising candidate for applications in materials science. Heteroacenes, which include the this compound structure, have garnered significant interest for their potential use in organic electronics. nih.govrsc.org

Future research will likely explore the synthesis and characterization of novel this compound derivatives for applications in:

Organic Field-Effect Transistors (OFETs): The planar, π-conjugated system of this compound could facilitate efficient charge transport, a key requirement for semiconductor materials in OFETs. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have been shown to exhibit fluorescence, with some demonstrating high quantum yields, suggesting their potential as emissive materials in OLEDs. researchgate.net

Organic Solar Cells (OSCs): The ability to tune the electronic properties of the this compound core through chemical modification could lead to the development of new donor or acceptor materials for use in OSCs. nih.gov

A key area of investigation will be understanding the relationship between the molecular structure of these derivatives and their material properties, such as charge mobility, luminescence, and energy levels.

Integration with Computational and AI-driven Discovery Platforms

The integration of computational tools and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These technologies can significantly accelerate the research process by enabling rapid screening of virtual libraries, predicting molecular properties, and generating novel molecular structures. nih.govmdpi.com

Future research will leverage these platforms for:

Virtual Screening: AI-powered platforms can screen vast virtual libraries of this compound derivatives to identify candidates with a high probability of possessing desired biological activities or material properties. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized derivatives, such as their bioactivity, toxicity, and photophysical characteristics. nih.gov This can help prioritize synthetic efforts on the most promising candidates.

De Novo Design: Generative AI models can design entirely new this compound derivatives with optimized properties for specific applications. nih.gov

By combining computational approaches with experimental validation, researchers can navigate the vast chemical space of this compound derivatives more efficiently and effectively.

Expanding the Scope of Green Synthetic Methodologies

The development of environmentally friendly and sustainable synthetic methods is a growing priority in chemical research. Future efforts in the synthesis of this compound and its derivatives will increasingly focus on "green chemistry" principles.

This includes the development of:

Catalytic Reactions: Employing catalytic amounts of reagents, rather than stoichiometric amounts, reduces waste and improves atom economy. researchgate.netresearchgate.net

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional methods by avoiding the use of harsh chemical oxidants or reductants. acs.org For example, an electrooxidative [3+2] annulation has been developed for the synthesis of benzofuro[3,2-b]indolines. acs.org

One-Pot Reactions and Cascade Cyclizations: Designing synthetic routes that involve multiple bond-forming events in a single reaction vessel minimizes purification steps and reduces solvent usage. rsc.org For instance, a cascade cyclization involving gold(I)/rhodium(II) relay catalysis has been reported for the synthesis of 5,10-dihydroindolo[3,2-b]indoles. rsc.org

By embracing green chemistry, the synthesis of these valuable compounds can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 10H-Benzofuro[3,2-b]indole, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step heterocyclic construction. For example, benzofuroindole derivatives are synthesized via Sonogashira coupling or Fischer indole cyclization. Key intermediates (e.g., substituted indoles) are characterized using 1H^1H/13C^{13}C/19F^{19}F NMR, HRMS, and IR spectroscopy to confirm regiochemistry and purity. For instance, TLC and column chromatography (70:30 EtOAc:hexanes) are critical for purification .

Q. How do substituents at the indole or benzofuran moieties influence solubility and reactivity?

  • Methodological Answer : Substituents like methoxy, tert-butyl, or trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions. Solubility is assessed using solvent polarity gradients (e.g., DMF/PEG-400 mixtures), while reactivity trends are inferred from Hammett constants or computational DFT studies. Substituent effects on melting points (e.g., 243–286°C in BFTI derivatives) are empirically validated .

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H^1H, 13C^{13}C, 19F^{19}F) are standard. For example, 13C^{13}C NMR distinguishes between fused-ring systems (e.g., benzofuro vs. thienoindole), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods predict the optoelectronic properties of benzofuroindole-based materials?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge transport properties. For solar cell applications, substituents like cyano or carbazole groups are modeled to enhance π-conjugation, as seen in indolo[3,2-b]carbazole-based hole transport materials (e.g., 18–22% PCE in perovskite solar cells) .

Q. What strategies resolve contradictions in spectroscopic data for complex benzofuroindole derivatives?

  • Methodological Answer : Ambiguities in NMR splitting (e.g., overlapping aromatic signals) are addressed via 2D techniques (COSY, HSQC) or isotopic labeling. For example, 15N^{15}N-labeling in indole cores clarifies nitrogen hybridization states. Conflicting HRMS data may require recalibration with internal standards (e.g., sodium formate) .

Q. How are structure-activity relationships (SAR) developed for benzofuroindole anticancer agents?

  • Methodological Answer : Substituent libraries (e.g., acrylonitrile hybrids, indole-2-carboxylates) are screened against cancer cell lines (e.g., prostate PC-3). IC50_{50} values are correlated with electronic (Hammett σ) or steric (Taft parameters) descriptors. Molecular docking identifies binding motifs (e.g., MMP-9 inhibition via indenoindole derivatives) .

Q. What challenges arise in scaling up benzofuroindole synthesis for material science applications?

  • Methodological Answer : Batch-to-batch variability in Cu-catalyzed cross-couplings (e.g., Glaser or Sonogashira) necessitates rigorous oxygen exclusion. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 hr for Leimgruber–Batcho indole synthesis). Continuous-flow systems improve yield reproducibility in heteroacene production .

Application-Focused Questions

Q. How are benzofuroindole derivatives optimized for use in organic semiconductors?

  • Methodological Answer : Electron-deficient groups (e.g., trifluoromethyl) enhance electron mobility, while fused heterocycles (e.g., thieno[3,2-b]indole) improve thermal stability. Charge carrier mobility is measured via space-charge-limited current (SCLC) devices, with tert-butyl groups reducing crystallinity for flexible films .

Q. What in vitro assays evaluate the pharmacokinetic potential of benzofuroindole-based therapeutics?

  • Methodological Answer : Microsomal stability assays (e.g., liver S9 fractions) assess metabolic resistance. Plasma protein binding (PPB) is quantified using equilibrium dialysis, while LogP values (e.g., 2.5–4.0 for indole-acrylonitrile hybrids) predict blood-brain barrier permeability .

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Reactant of Route 1
10H-Benzofuro[3,2-b]indole
Reactant of Route 2
10H-Benzofuro[3,2-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.